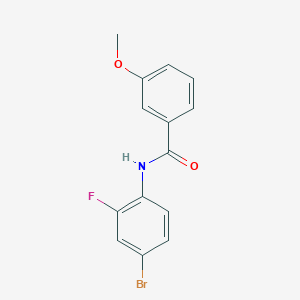
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethyl-2-pyridinyl)acetamide, commonly known as CDM-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
CDM-1 acts as a microtubule destabilizing agent, disrupting the formation and function of microtubules in cells. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, CDM-1 has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
CDM-1 has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also reduces inflammation by inhibiting the activity of the NF-κB pathway. In animal models, CDM-1 has been shown to have low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CDM-1 is its ability to inhibit the growth of multiple cancer cell lines, making it a promising candidate for further cancer research. However, one limitation is that CDM-1 is not selective for cancer cells, and can also affect normal cells. This may limit its potential as a therapeutic agent.
Direcciones Futuras
For CDM-1 research include investigating its potential as a combination therapy with other cancer drugs, as well as its potential as an anti-inflammatory agent for treating inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CDM-1 for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, CDM-1 is a novel compound with potential applications in cancer research and inflammation treatment. Its mechanism of action involves microtubule destabilization and inhibition of the NF-κB pathway. Despite its potential, further research is needed to determine its optimal use and potential limitations.
Métodos De Síntesis
The synthesis of CDM-1 involves the reaction of 5-chloro-2-methoxyaniline with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of sodium hydride and acetic acid. The resulting intermediate is then reacted with acetic anhydride to obtain CDM-1 in high yield and purity.
Aplicaciones Científicas De Investigación
CDM-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. CDM-1 has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-7-11(2)20-17(14(10)9-19)21(12(3)22)15-8-13(18)5-6-16(15)23-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEURBNXMQKAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=C(C=CC(=C2)Cl)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)
